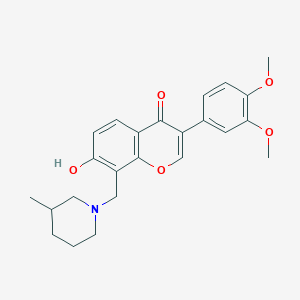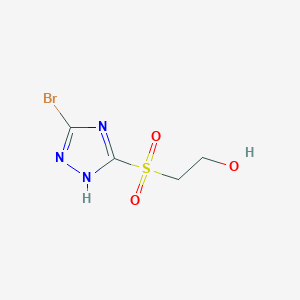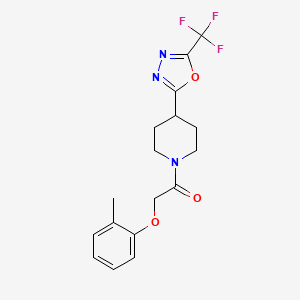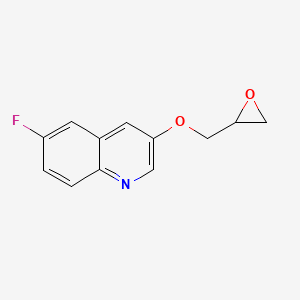
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of 3,4-dimethoxybenzaldehyde with salicylaldehyde in the presence of a base, followed by cyclization to form the chromone structure
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or halides can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antioxidant and anti-inflammatory agent. Studies have indicated its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine
Medically, this compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In industry, this compound can be used in the development of pharmaceuticals and other bioactive compounds. Its diverse reactivity makes it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism by which 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-dimethoxyphenyl)propionic acid
3-(3,4-dimethoxyphenyl)propanoic acid
3,4-dimethoxyhydrocinnamic acid
Uniqueness
Compared to these similar compounds, 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one stands out due to its unique chromone structure and the presence of the 3-methylpiperidin-1-yl group. This structural difference contributes to its distinct biological and chemical properties.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(12-15)13-18-20(26)8-7-17-23(27)19(14-30-24(17)18)16-6-9-21(28-2)22(11-16)29-3/h6-9,11,14-15,26H,4-5,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANRRQZZKNTIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2556418.png)
![1-(2-ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2556419.png)
![8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2556420.png)

![2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2556425.png)
![N-benzyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2556426.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2556431.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-(naphthalen-1-yl)piperazine-1-carbothioamide](/img/structure/B2556437.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2556439.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
